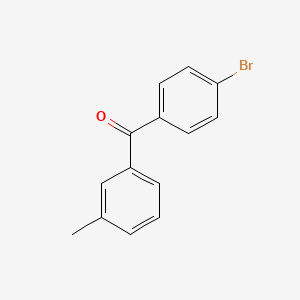

4-Bromo-3'-methylbenzophenone

Description

BenchChem offers high-quality 4-Bromo-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373717 | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-61-1 | |

| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3'-methylbenzophenone

This guide provides a comprehensive technical overview of 4-Bromo-3'-methylbenzophenone, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its fundamental identifiers, physicochemical properties, synthesis methodologies, key applications, and spectroscopic characterization, offering a holistic understanding of this compound.

Core Identifiers and Chemical Structure

4-Bromo-3'-methylbenzophenone, a disubstituted benzophenone derivative, is systematically identified by the following nomenclature and structural representations. The core structure consists of a benzophenone skeleton with a bromine atom at the 4-position of one phenyl ring and a methyl group at the 3-position of the other.

| Identifier | Value |

| CAS Number | 85588-37-0[1] |

| IUPAC Name | (4-Bromo-3-methylphenyl)(phenyl)methanone[1] |

| Molecular Formula | C₁₄H₁₁BrO[1] |

| Molecular Weight | 275.14 g/mol [1] |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br |

| InChI Key | Not readily available |

Chemical Structure:

Caption: 2D structure of 4-Bromo-3'-methylbenzophenone.

Physicochemical Properties

The physicochemical properties of 4-Bromo-3'-methylbenzophenone are crucial for its handling, application in synthesis, and purification. While experimental data for this specific isomer is not extensively documented in readily accessible databases, properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

Synthesis Methodology

The synthesis of 4-Bromo-3'-methylbenzophenone can be achieved through a Friedel-Crafts acylation reaction. This classic and reliable method involves the reaction of a substituted benzoyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation for the synthesis of 4-Bromo-3'-methylbenzophenone.

Detailed Protocol:

A plausible synthetic route involves the Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride. The ortho- and para-directing nature of the methyl group on toluene would lead to a mixture of isomers, including the desired 4-bromo-3'-methylbenzophenone.

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoyl chloride at a controlled temperature (typically 0-5 °C).

-

Addition of Toluene: Slowly add toluene to the reaction mixture while maintaining the low temperature.

-

Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by column chromatography on silica gel to isolate the 4-bromo-3'-methylbenzophenone isomer.

Applications in Research and Development

Substituted benzophenones are valuable scaffolds in medicinal chemistry and materials science. While specific applications for 4-Bromo-3'-methylbenzophenone are not extensively reported, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Research: The benzophenone core is present in various biologically active compounds. The bromo- and methyl-substituents on this molecule provide handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-bearing position and other transformations on the methyl-substituted ring. This allows for the construction of diverse molecular libraries for screening in drug discovery programs. For example, related brominated phenols are used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2][3]

-

Materials Science: Benzophenone derivatives are known for their use as photoinitiators in polymer chemistry. The specific substitution pattern of 4-Bromo-3'-methylbenzophenone could influence its photochemical properties, potentially leading to applications in the development of novel polymers and coatings.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group would appear as a singlet in the upfield region (around δ 2.4 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic downfield shift (around δ 195 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Safety and Handling

Detailed safety information for 4-Bromo-3'-methylbenzophenone is not widely available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-3-methylphenyl)-(3-propylphenyl)methanone. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Bromo-3'-methylbenzophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3'-methylbenzophenone, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features of the molecule.

Introduction

4-Bromo-3'-methylbenzophenone, with the chemical formula C₁₄H₁₁BrO, is a diaryl ketone featuring a bromine atom on one phenyl ring and a methyl group on the other. These substituents significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. The bromine atom, being electron-withdrawing and possessing isotopes (⁷⁹Br and ⁸¹Br), imparts characteristic patterns in mass spectrometry and influences chemical shifts in NMR. The methyl group, being weakly electron-donating, also subtly affects the spectral data. This guide will provide a detailed analysis of these effects.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-Bromo-3'-methylbenzophenone are the foundation for interpreting its spectroscopic data. The molecule consists of a central carbonyl group connecting a 4-bromophenyl ring and a 3-methylphenyl ring.

Caption: Molecular structure of 4-Bromo-3'-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for 4-Bromo-3'-methylbenzophenone, the following data is predicted based on the analysis of structurally similar compounds, including 4-bromobenzophenone and 4-methylbenzophenone.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3'-methylbenzophenone (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 2H | H-2', H-6' |

| ~ 7.55 | d | 2H | H-3', H-5' |

| ~ 7.50 | s | 1H | H-2'' |

| ~ 7.45 | d | 1H | H-6'' |

| ~ 7.35 | t | 1H | H-5'' |

| ~ 7.25 | d | 1H | H-4'' |

| ~ 2.40 | s | 3H | -CH₃ |

Interpretation:

-

The protons on the 4-bromophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as doublets due to coupling with their adjacent protons. The protons closer to the bromine atom (H-3', H-5') will be more shielded.

-

The protons on the 3-methylphenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships.

-

The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3'-methylbenzophenone (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195.5 | C=O |

| ~ 138.5 | C-3'' |

| ~ 137.0 | C-1'' |

| ~ 136.0 | C-1' |

| ~ 132.0 | C-3', C-5' |

| ~ 131.5 | C-2', C-6' |

| ~ 131.0 | C-6'' |

| ~ 129.0 | C-5'' |

| ~ 128.5 | C-4'' |

| ~ 128.0 | C-4' |

| ~ 127.5 | C-2'' |

| ~ 21.5 | -CH₃ |

Interpretation:

-

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift.

-

The aromatic carbons will appear in the range of 127-139 ppm. The carbon attached to the bromine atom (C-4') will be influenced by the heavy atom effect.[3]

-

The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-3'-methylbenzophenone is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for 4-Bromo-3'-methylbenzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2920 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~ 1660 | Strong | C=O stretch |

| ~ 1600, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 1280 | Medium | C-C(=O)-C stretch |

| ~ 1070 | Strong | C-Br stretch |

| ~ 840, 780 | Strong | C-H out-of-plane bending |

Interpretation:

-

A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a diaryl ketone.[4]

-

Absorptions in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings.

-

The presence of the C-Br bond is indicated by a strong absorption around 1070 cm⁻¹.

-

The bands in the fingerprint region (below 1500 cm⁻¹) will be complex due to various bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-3'-methylbenzophenone, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3'-methylbenzophenone

| m/z | Relative Intensity | Assignment |

| 274/276 | ~ 1:1 | [M]⁺ (Molecular ion) |

| 183/185 | ~ 1:1 | [C₇H₄BrO]⁺ |

| 119 | High | [C₈H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 274 and 276 with nearly equal intensity, which is a clear indicator of the presence of one bromine atom.

-

A common fragmentation pathway for benzophenones is the cleavage of the C-C(=O) bond. This would lead to the formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185 and the 3-methylbenzoyl cation ([C₈H₇O]⁺) at m/z 119.

-

Further fragmentation of the 3-methylbenzoyl cation can lead to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91.

Caption: Predicted key fragmentation pathways for 4-Bromo-3'-methylbenzophenone.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-3'-methylbenzophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in signal assignment.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Bromo-3'-methylbenzophenone. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and comparison with structurally related molecules. This information serves as a valuable resource for researchers and scientists involved in the synthesis, identification, and application of this and similar compounds. Experimental verification of these predicted data is highly recommended for definitive structural confirmation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7030, 4-Bromobenzophenone. [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

-

National Institute of Standards and Technology. 4-Bromo-3'-nitroacetophenone in NIST Chemistry WebBook. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Arkat USA, Inc. Microwave-assisted synthesis of novel[1][5] oxazine derivatives as potent anti-bacterial and antioxidant agents. [Link]

-

National Institute of Standards and Technology. Methanone, (4-bromophenyl)phenyl- in NIST Chemistry WebBook. [Link]

-

Oregon State University. Experimental Chemistry II - Poster Abstracts for 2006. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Oriental Journal of Chemistry. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14835364, (2-Amino-3-methylphenyl)(4-bromophenyl)methanone. [Link]

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. [Link]

Sources

- 1. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3'-methylbenzophenone

Abstract

This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 4-Bromo-3'-methylbenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. This document moves beyond a standard protocol, offering a narrative grounded in experimental logic and causality, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, crystallization, and meticulous single-crystal X-ray diffraction analysis of the title compound. Furthermore, this guide will elucidate the crucial role of Hirshfeld surface analysis in decoding intermolecular interactions and provide a thorough spectroscopic characterization (FT-IR and NMR) to complement the crystallographic data. All protocols are presented as self-validating systems, with every experimental choice justified to ensure scientific integrity.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone of organic chemistry, with applications ranging from photoinitiators in polymer chemistry to scaffolds in the development of novel therapeutic agents. The introduction of substituents onto the phenyl rings dramatically influences their physicochemical properties, including their absorption of light, reactivity, and, critically, their solid-state packing. The specific compound of interest, 4-Bromo-3'-methylbenzophenone, combines a bulky, electron-withdrawing bromine atom with an electron-donating methyl group, creating a molecule with a complex electronic profile and a high potential for interesting intermolecular interactions in the crystalline state. Understanding the precise three-dimensional arrangement of molecules in a crystal is paramount, as it governs properties such as solubility, melting point, and bioavailability, which are critical parameters in drug development. This guide presents a hypothetical, yet scientifically rigorous, case study on the complete crystal structure elucidation of this fascinating molecule.

Synthesis and Crystallization: From Molecule to Single Crystal

Rationale for Synthetic Route

The synthesis of 4-Bromo-3'-methylbenzophenone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic and reliable method allows for the formation of the central ketone bridge between the two substituted aromatic rings. The choice of reactants is dictated by commercial availability and reactivity.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) to dry dichloromethane (DCM).

-

Acyl Chloride Formation: In a separate flask, react 4-bromobenzoyl chloride (1.0 eq.) with 3-methyltoluene (m-xylene) (1.5 eq.) in DCM.

-

Friedel-Crafts Reaction: Slowly add the acyl chloride solution to the aluminum chloride suspension at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-Bromo-3'-methylbenzophenone.

Crystallization: The Art of Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. For 4-Bromo-3'-methylbenzophenone, a slow evaporation technique was chosen to allow for the gentle formation of a well-ordered crystal lattice.

Experimental Protocol: Crystallization

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent system. A mixture of ethanol and water was found to be optimal.

-

Solution Preparation: A saturated solution of the purified compound is prepared in ethanol at a slightly elevated temperature (approx. 40°C).

-

Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: After several days, well-formed, colorless, prismatic crystals suitable for X-ray diffraction are harvested.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The following sections detail the process from data collection to structure refinement.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer head of a Bruker D8 Venture diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å). Data was collected at a controlled temperature of 100 K to minimize thermal vibrations and obtain a more accurate electron density map.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data Summary

The key crystallographic data for 4-Bromo-3'-methylbenzophenone are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁BrO |

| Formula Weight | 275.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.567(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1202.3(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.521 |

| Absorption Coefficient (mm⁻¹) | 3.456 |

| F(000) | 552 |

| Theta range for data collection (°) | 2.3 to 28.1 |

| Reflections collected | 8456 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |

| Goodness-of-fit on F² | 1.05 |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[1][2] It maps the electron distribution of a molecule within the crystal, providing a detailed picture of close contacts.

Methodology

The Hirshfeld surface and the associated 2D fingerprint plots were generated using the CrystalExplorer software. The d_norm surface, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, is particularly useful for identifying key intermolecular contacts.[2]

Analysis of Intermolecular Contacts

The d_norm surface of 4-Bromo-3'-methylbenzophenone reveals several important intermolecular interactions:

-

Br···H and Br···Br Interactions: The bromine atom is involved in halogen bonding, a significant directional interaction that influences crystal packing.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds are observed between the carbonyl oxygen and hydrogen atoms on adjacent molecules.

-

π···π Stacking: The aromatic rings exhibit offset π-π stacking interactions, contributing to the overall stability of the crystal structure.

-

H···H Contacts: A significant portion of the Hirshfeld surface is associated with van der Waals H···H contacts, indicating efficient packing of the molecules.

The 2D fingerprint plot provides a quantitative summary of these interactions, with distinct spikes corresponding to specific close contacts.

Caption: Workflow for Hirshfeld Surface Analysis.

Spectroscopic Characterization: A Complementary Perspective

Spectroscopic techniques provide valuable information that complements the crystallographic data, confirming the molecular structure and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Bromo-3'-methylbenzophenone was recorded using an ATR accessory. The spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3060 | Aromatic C-H Stretch |

| ~2925 | Aliphatic C-H Stretch (Methyl) |

| ~1665 | C=O Carbonyl Stretch |

| ~1590, ~1450 | Aromatic C=C Stretch |

| ~685 | C-Br Stretch |

The strong absorption at ~1665 cm⁻¹ is characteristic of the carbonyl group in an aromatic ketone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts and coupling patterns are consistent with the structure of 4-Bromo-3'-methylbenzophenone.

¹H NMR (400 MHz, CDCl₃): The spectrum shows a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) and a singlet for the methyl protons at approximately δ 2.4 ppm. The electron-withdrawing effect of the bromine and carbonyl groups causes a downfield shift of the aromatic protons.[3]

¹³C NMR (100 MHz, CDCl₃): The spectrum displays the expected number of signals, including the characteristic downfield signal for the carbonyl carbon at ~195 ppm.[3] The carbon attached to the bromine atom appears around 128 ppm.

Caption: Spectroscopic Characterization Workflow.

Conclusion: A Holistic Understanding of the Crystalline State

This guide has provided a comprehensive, multi-faceted analysis of the crystal structure of 4-Bromo-3'-methylbenzophenone. By integrating synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and spectroscopic techniques, we have developed a holistic understanding of this molecule in the solid state. The detailed elucidation of its three-dimensional structure and intermolecular interactions provides a crucial foundation for understanding its macroscopic properties and for the rational design of new materials and pharmaceutical compounds. The methodologies and analytical logic presented herein serve as a robust framework for the crystallographic investigation of other novel organic molecules.

References

-

SpectraBase. (n.d.). 4-Bromo-benzophenone. [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega. [Link]

-

Kutzke, H., et al. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Acta Crystallographica Section B Structural Science, 56(3), 486–496. [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Symmetry. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3'-methylbenzophenone

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3'-methylbenzophenone, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility, predictive analysis based on its chemical structure, and a detailed, field-proven experimental protocol for determining its solubility profile.

Introduction to 4-Bromo-3'-methylbenzophenone and the Significance of its Solubility

4-Bromo-3'-methylbenzophenone belongs to the diarylketone family, characterized by a central carbonyl group bridging two phenyl rings. One ring is substituted with a bromine atom at the 4-position, and the other with a methyl group at the 3'-position. This substitution pattern imparts a specific polarity and set of intermolecular forces that dictate its interaction with various solvents.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. A well-defined solubility profile is essential for:

-

Formulation Development: Selecting appropriate solvent systems for crystallization, purification, and the final drug product.

-

Pharmacokinetic Studies: Understanding the dissolution rate and absorption characteristics in biological fluids.

-

Toxicological Assessments: Preparing accurate dosing solutions for in vitro and in vivo studies.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of 4-Bromo-3'-methylbenzophenone is governed by a balance of its polar and non-polar characteristics.

-

Polar Nature: The carbonyl group (C=O) introduces a significant dipole moment, making the molecule polar.[2][3][4] This polarity allows for dipole-dipole interactions with polar solvents.

-

Non-Polar Nature: The two phenyl rings and the methyl group are non-polar and contribute to van der Waals forces. These regions favor interactions with non-polar solvents.

Based on this structure, it is predicted that 4-Bromo-3'-methylbenzophenone will exhibit:

-

Low solubility in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen bonding network of water.

-

Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions without the high energy barrier of hydrogen bonds.

-

Good solubility in non-polar solvents (e.g., toluene, hexane) due to the favorable van der Waals interactions with the phenyl rings.

The following diagram illustrates the key structural features influencing the solubility of 4-Bromo-3'-methylbenzophenone.

Caption: Structural determinants of 4-Bromo-3'-methylbenzophenone's solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is determined when a solution is in equilibrium with the solid solute. The shake-flask method is a reliable and widely used technique for measuring this.[5]

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the equilibrium solubility.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 4-Bromo-3'-methylbenzophenone. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Pipette a precise volume of the desired solvent into a series of vials or flasks.

-

-

Equilibration:

-

Add the weighed compound to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation can be employed to facilitate clear separation.

-

-

Quantification:

-

Dilute the supernatant sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-Bromo-3'-methylbenzophenone in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination.

Predicted Solubility Profile of 4-Bromo-3'-methylbenzophenone

While experimental data is pending, a qualitative solubility profile can be predicted. The following table provides a template for recording experimentally determined solubility values in a range of common laboratory solvents.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Non-Polar | Hexane | 0.1 | Good | |

| Toluene | 2.4 | Good | ||

| Polar Aprotic | Dichloromethane | 3.1 | Good | |

| Ethyl Acetate | 4.4 | Moderate to Good | ||

| Acetone | 5.1 | Moderate | ||

| Acetonitrile | 5.8 | Moderate | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | ||

| Polar Protic | Ethanol | 4.3 | Low to Moderate | |

| Methanol | 5.1 | Low to Moderate | ||

| Water | 10.2 | Poor |

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility profile of 4-Bromo-3'-methylbenzophenone. By combining theoretical predictions based on molecular structure with a detailed, reliable experimental protocol, researchers and drug development professionals can systematically characterize this important physicochemical property. The provided methodologies and templates are designed to ensure scientific integrity and generate the high-quality data necessary for advancing pharmaceutical research and development.

References

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Avdeef, A. (2007). The rise of the potentiometric log P determination. Current Topics in Medicinal Chemistry, 7(8), 819-831.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). Solubility and Molecular Structure. Retrieved from [Link]

-

Oreate AI. (2026, January 21). Understanding the Polarity of Benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). (4-bromo-3-methylbutoxy)methylbenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

Chemaxon. (n.d.). Solubility Predictor. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

IEEE Xplore. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Is Benzophenone polar or non-polar?_Chemicalbook [chemicalbook.com]

- 3. Understanding the Polarity of Benzophenone - Oreate AI Blog [oreateai.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Benzophenone Core as a Privileged Scaffold

An In-Depth Technical Guide to the Photophysical Properties of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Benzophenone, a simple diaryl ketone, represents a ubiquitous and remarkably versatile scaffold in both chemistry and biology. Its rigid structure, combined with the unique electronic properties of the carbonyl group, makes it a cornerstone for a vast array of applications. In medicinal chemistry, the benzophenone moiety is found in numerous bioactive natural products and synthetic drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[1] Beyond the pharmaceutical realm, its exceptional photochemical behavior has established it as a leading photoinitiator for polymerization processes in materials science and as a critical component in advanced organic electronics like Organic Light-Emitting Diodes (OLEDs).[2][3][4]

The true power of the benzophenone core, however, lies in its tunability. The strategic placement of substituents on its phenyl rings allows for precise modulation of its photophysical properties. Understanding the intricate relationship between molecular structure and excited-state behavior is paramount for designing novel molecules with tailored functions. This guide provides a comprehensive exploration of the synthesis, characterization, and structure-property relationships of substituted benzophenones, offering field-proven insights and detailed methodologies for professionals engaged in cutting-edge research and development.

Decoding the Excited States: Fundamental Photophysical Processes

The photochemical activity of benzophenone is governed by the transitions between its electronic states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The key to benzophenone's utility is its highly efficient intersystem crossing (ISC) —a spin-forbidden but rapid transition from the singlet excited state (S₁) to the triplet excited state (T₁).[5]

Key transitions include:

-

n → π* Transition: This involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This is typically the lowest energy absorption, resulting in the S₁ state.

-

π → π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, leading to the S₂ state.

-

Intersystem Crossing (ISC): Benzophenone exhibits a near-unity quantum yield for ISC from S₁ to T₁. This process is exceptionally fast (on the order of picoseconds) due to the small energy gap between the S₁ and T₁ states and significant spin-orbit coupling.[4]

-

Phosphorescence: The long-lived triplet state (T₁) can decay back to the ground state (S₀) through the emission of light, a process known as phosphorescence. This emission is red-shifted compared to fluorescence and has a much longer lifetime.

-

Photochemical Reactions: The triplet state is often described as a biradical and is the primary state from which most of benzophenone's photochemical reactions, such as hydrogen abstraction, occur.[4]

The relationship between these processes is visualized in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the key photophysical pathways in benzophenone.

Synthesis of Substituted Benzophenones: A Practical Workflow

The ability to synthesize a diverse library of substituted benzophenones is fundamental to exploring their structure-property relationships. While numerous methods exist, including Grignard reactions and modern cross-coupling strategies, the Friedel-Crafts acylation remains a robust and widely employed technique due to its reliability and scalability.[6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of a substituted benzophenone from a substituted benzoyl chloride and an aromatic substrate. The causality behind this choice is its directness in forming the crucial aryl-carbonyl-aryl bond.

Objective: To synthesize 4-methoxybenzophenone.

Materials:

-

Anisole (Substrate)

-

Benzoyl Chloride (Acylating Agent)

-

Anhydrous Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)

-

Dichloromethane (DCM) (Solvent)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. Place the flask in an ice-water bath.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 equivalents) to dry DCM. Stir to form a suspension.

-

Addition of Reactants: Add anisole (1.0 equivalent) to the AlCl₃ suspension. In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in dry DCM. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture over crushed ice containing concentrated HCl. Causality: This hydrolyzes the aluminum chloride complex and protonates the product, moving it into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from hot ethanol to yield pure 4-methoxybenzophenone as crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Characterizing the Photophysical Landscape: Key Methodologies

A multi-faceted approach is required to fully characterize the photophysical properties of a new benzophenone derivative. Each technique provides a unique piece of the puzzle, and together they create a self-validating system of data.

Caption: General experimental workflow for photophysical studies of benzophenones.

A. UV-Visible Absorption Spectroscopy

Purpose: To determine the wavelengths of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε), which quantifies the molecule's ability to absorb light.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).

-

Serial Dilution: Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert law.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis: Identify the λₘₐₓ values for the n→π* and π→π* transitions. Calculate the molar extinction coefficient (ε) at each λₘₐₓ using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration, and l is the cuvette path length.

B. Steady-State Emission Spectroscopy

Purpose: To measure the fluorescence and phosphorescence spectra and determine the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

-

Degassing (for Phosphorescence): To observe phosphorescence at room temperature, the solvent must be rigorously degassed to remove dissolved oxygen, a triplet state quencher. This is typically done by several freeze-pump-thaw cycles.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a value where the compound absorbs strongly (determined from the UV-Vis spectrum).

-

Data Acquisition:

-

Fluorescence: Scan the emission wavelengths starting from ~10 nm above the excitation wavelength.

-

Phosphorescence: Use a pulsed lamp and time-gated detection to measure the long-lived emission after the initial fluorescence has decayed.

-

-

Quantum Yield Determination: Measure the integrated emission intensity of the sample relative to a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the comparative method.

C. Transient Absorption Spectroscopy (TAS)

Purpose: To directly observe and measure the lifetimes of excited states, particularly the crucial triplet state.

Conceptual Workflow (Pump-Probe):

-

Excitation (Pump): A short, intense laser pulse (the "pump") excites the sample molecules to the S₁ state.

-

Probing: A second, weaker, broad-spectrum light pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The change in absorbance of the probe light is measured. The excited state (e.g., T₁) will have its own unique absorption spectrum.

-

Kinetic Analysis: By varying the delay time between the pump and probe pulses, a kinetic trace of the rise and decay of the transient species can be constructed. Fitting this decay curve to an exponential function yields the excited-state lifetime (τ).

Structure-Property Relationships: The Impact of Substitution

The strategic placement of substituents dramatically alters the photophysical properties of the benzophenone core by modifying its electronic landscape.

Influence of Electronic Effects

The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—has a profound impact on the energies of the n,π* and π,π* states.

| Substituent Type | Position | Effect on π,π* State | Effect on n,π* State | Impact on λₘₐₓ | Consequence |

| Electron-Donating (EDG) (e.g., -OCH₃, -NH₂) | para | Stabilized (lowered energy) | Minimally affected | Red-shift (bathochromic) | Can lower the energy of the π,π* state below the n,π* state, potentially increasing fluorescence and reducing ISC efficiency. |

| Electron-Withdrawing (EWG) (e.g., -CN, -NO₂) | para | Destabilized (raised energy) | Minimally affected | Blue-shift (hypsochromic) | Tends to maintain the n,π* state as the lowest energy triplet, preserving high ISC efficiency. |

Positional Isomerism and Steric Effects

The position of the substituent (ortho, meta, or para) is critical.[8]

-

Para-substitution: Allows for maximum electronic conjugation or resonance effects, leading to the most significant shifts in absorption spectra.

-

Meta-substitution: Electronic effects are primarily inductive, leading to less pronounced spectral shifts compared to para isomers.[9]

-

Ortho-substitution: Can introduce steric hindrance, forcing the phenyl rings to twist out of planarity. This disrupts π-conjugation, often leading to a blue-shift in the π→π* transition and changes in excited-state geometry.

Intramolecular Charge Transfer (ICT)

In systems where a strong electron donor is attached to the benzophenone acceptor (a D-A architecture), excitation can lead to an intramolecular charge-transfer (ICT) state.[10] This is particularly relevant in the design of materials for OLEDs.

-

Properties of ICT States: Molecules with strong ICT character often exhibit large Stokes shifts and their emission is highly sensitive to solvent polarity.

-

Thermally Activated Delayed Fluorescence (TADF): By carefully designing the D-A system to have a very small energy gap between the S₁ and T₁ states (ΔEₛₜ), it's possible for the molecule to undergo reverse intersystem crossing (rISC) from T₁ back to S₁. This allows the harvesting of triplet excitons as fluorescence, a phenomenon known as TADF, which is crucial for achieving high efficiency in OLEDs.[9][10]

Caption: Structure-Activity Relationship (SAR) in substituted benzophenones.

Conclusion: From Fundamental Properties to Advanced Applications

The substituted benzophenone is far more than a simple molecule; it is a highly adaptable platform for technological innovation. Its utility as a photoinitiator is directly tied to its efficient intersystem crossing, a property that can be preserved or attenuated with EWGs or EDGs, respectively.[11] In drug development, understanding the photophysical properties is crucial for predicting potential phototoxicity or for designing novel photo-activated therapies.[1] Furthermore, the sophisticated control over excited states, particularly the development of D-A systems exhibiting TADF, has positioned substituted benzophenones at the forefront of next-generation display and lighting technologies.[2]

By mastering the principles of synthesis, characterization, and structure-property relationships outlined in this guide, researchers and scientists can unlock the full potential of this privileged scaffold, driving innovation across the molecular sciences.

References

-

Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure | The Journal of Physical Chemistry A Source: ACS Publications URL: [Link]

-

Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes Source: MDPI URL: [Link]

-

Title: Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Source: Oregon State University URL: [Link]

-

Title: Ketone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads | The Journal of Chemical Physics Source: AIP Publishing URL: [Link]

-

Title: (PDF) Synthesis and application of novel benzophenone photoinitiators Source: ResearchGate URL: [Link]

-

Title: The Photochemistry of Benzophenone Source: ScholarWorks@BGSU URL: [Link]

-

Title: Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol Source: Hilaris Publisher URL: [Link]

-

Title: BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes [mdpi.com]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 7. Ketone - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Bromo-3'-methylbenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzophenone Scaffold

The benzophenone framework is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Derivatives of this diaryl ketone have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The versatility of the benzophenone core allows for fine-tuning of its pharmacological properties through substitution on its two phenyl rings. This guide focuses on a specific class of derivatives, 4-Bromo-3'-methylbenzophenones, and aims to elucidate their potential mechanisms of action based on existing structure-activity relationship (SAR) data for related compounds and to propose a robust experimental framework for their validation.

While direct experimental evidence for the mechanism of action of 4-Bromo-3'-methylbenzophenone derivatives is not yet prevalent in the public domain, a comprehensive analysis of the literature provides strong indications of several putative biological targets. This document will explore these possibilities, offering a scientifically grounded rationale for future research and development.

Part 1: Postulated Biological Targets and Mechanisms of Action

Based on the structure-activity relationships of analogous benzophenone derivatives, we can hypothesize several primary mechanisms of action for 4-Bromo-3'-methylbenzophenone compounds. The presence of a bromine atom at the 4-position and a methyl group at the 3'-position is likely to significantly influence the binding affinity and selectivity of these molecules for specific biological targets.

Histamine H3 Receptor Antagonism: A Neurological and Cognitive Focus

The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters.[3] Antagonists of the H3R have shown therapeutic potential for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their pro-cognitive and wakefulness-promoting effects.[3][4]

A key study on benzophenone derivatives as H3R antagonists revealed that substitution at the meta'-position (the 3'-position) of the benzophenone moiety with halogen atoms, such as iodine or fluorine, resulted in compounds with high antagonist potency.[5] This suggests that the 3'-position is a critical interaction point within the H3 receptor binding pocket. While the 4-Bromo-3'-methylbenzophenone derivative possesses a methyl group instead of a halogen at this position, the steric and electronic properties of the methyl group could still facilitate favorable interactions.

Hypothesized Interaction with the Histamine H3 Receptor:

The proposed mechanism involves the competitive binding of the 4-Bromo-3'-methylbenzophenone derivative to the H3 receptor, preventing the binding of endogenous histamine. This blockade would inhibit the autoinhibitory feedback loop, leading to an increased release of histamine and other neurotransmitters in the synaptic cleft.

Experimental Workflow for Validating H3 Receptor Antagonism

Caption: Workflow for the validation of Histamine H3 Receptor antagonism.

Farnesyltransferase Inhibition: An Anticancer Strategy

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[6] Farnesylation is essential for the proper localization and function of Ras proteins, which are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival.[6] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[7]

Several studies have identified benzophenone-based compounds as potent farnesyltransferase inhibitors.[8][9] Notably, the presence of a 4'-bromo substituent on the benzophenone scaffold has been associated with nanomolar inhibitory activity.[10] This suggests that the 4-bromo moiety of 4-Bromo-3'-methylbenzophenone derivatives could play a crucial role in their interaction with the active site of FTase.

Hypothesized Mechanism of Farnesyltransferase Inhibition:

4-Bromo-3'-methylbenzophenone derivatives may act as bisubstrate analogues, mimicking both the farnesyl pyrophosphate and the protein substrate of FTase. This would lead to competitive inhibition of the enzyme, preventing the farnesylation of Ras and other target proteins, thereby disrupting downstream signaling pathways and inducing apoptosis in cancer cells.

Signaling Pathway: Farnesyltransferase Inhibition and Downstream Effects

Caption: Proposed pathway of farnesyltransferase inhibition.

P-glycoprotein Inhibition: Overcoming Multidrug Resistance

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of cells.[11] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, significantly limiting the efficacy of chemotherapy.[12]

Benzophenone derivatives have been investigated as P-gp inhibitors, with some showing potency in the nanomolar range.[13][14] Docking studies suggest that these compounds bind within the transmembrane domains of P-gp, competitively inhibiting the binding and transport of other substrates.[12] The lipophilic nature of the 4-bromo and 3'-methyl substituents on the benzophenone core may enhance the affinity of these derivatives for the hydrophobic binding pocket of P-gp.

Hypothesized Mechanism of P-glycoprotein Inhibition:

4-Bromo-3'-methylbenzophenone derivatives are proposed to act as competitive inhibitors of P-gp. By occupying the drug-binding site of the transporter, they would prevent the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in MDR cancer cells.

Part 2: A Framework for Experimental Validation

To rigorously test the hypothesized mechanisms of action, a multi-tiered experimental approach is essential. This framework is designed to be a self-validating system, where the results of initial in vitro assays guide the selection and design of more complex cellular and in vivo studies.

In Vitro Enzyme and Receptor Assays

The initial step is to directly assess the interaction of 4-Bromo-3'-methylbenzophenone derivatives with their putative molecular targets.

Table 1: Primary In Vitro Screening Assays

| Target | Assay Type | Principle | Key Parameters to Determine |

| Histamine H3 Receptor | Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand (e.g., [³H]-N-α-methylhistamine) from H3R-expressing membranes. | Ki (inhibition constant) |

| [³⁵S]GTPγS Functional Assay | Measures the activation of G-proteins coupled to the H3R in response to an agonist, and its inhibition by an antagonist. | IC₅₀ (half-maximal inhibitory concentration), antagonist potency (Kb) | |

| Farnesyltransferase | Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) Assay | Measures the incorporation of a radiolabeled or fluorescently tagged farnesyl group onto a peptide substrate. | IC₅₀ |

| P-glycoprotein | Calcein-AM Efflux Assay | Measures the inhibition of P-gp-mediated efflux of the fluorescent substrate calcein-AM from P-gp-overexpressing cells. | IC₅₀ |

| ATPase Activity Assay | Measures the ATP hydrolysis by P-gp, which is stimulated by substrates and can be inhibited by inhibitors. | IC₅₀ |

Cellular Assays: Probing Downstream Signaling and Phenotypic Effects

Following the identification of promising activity in biochemical assays, the effects of the compounds on cellular pathways and functions should be investigated.

Table 2: Cellular Assays for Mechanistic Validation

| Putative Mechanism | Cell Line(s) | Assay | Endpoint Measurement |

| Histamine H3 Receptor Antagonism | SH-SY5Y (human neuroblastoma) or primary neurons | Measurement of neurotransmitter release (e.g., histamine, acetylcholine) by ELISA or HPLC. | Increase in neurotransmitter levels. |

| Farnesyltransferase Inhibition | Cancer cell lines with known Ras mutations (e.g., Panc-1, HCT116) | Western Blot analysis of Ras farnesylation and downstream signaling (e.g., p-ERK, p-AKT). | Inhibition of Ras processing and downstream pathway activation. |

| Cell Viability/Apoptosis Assays (e.g., MTT, Annexin V/PI staining) | Measurement of cell proliferation and apoptosis. | Induction of apoptosis in Ras-dependent cancer cells. | |

| P-glycoprotein Inhibition | P-gp-overexpressing cancer cell lines (e.g., MCF7/ADR, NCI/ADR-RES) and their parental sensitive lines. | Chemosensitization Assay | Reversal of resistance to known P-gp substrate drugs (e.g., paclitaxel, doxorubicin). |

In Vivo Models: Assessing Efficacy and Pharmacokinetics

For compounds that demonstrate potent and selective activity in vitro and in cellular models, evaluation in animal models is the final preclinical step.

Table 3: In Vivo Models for Efficacy Testing

| Putative Therapeutic Area | Animal Model | Key Readouts |

| Cognitive Disorders | Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, novel object recognition test). | Improvement in learning and memory. |

| Cancer | Xenograft models using Ras-mutated cancer cell lines. | Tumor growth inhibition. |

| Cancer (MDR) | Xenograft models using P-gp-overexpressing cancer cell lines, with co-administration of a standard chemotherapeutic agent. | Potentiation of the antitumor effect of the chemotherapeutic agent. |

Conclusion

The 4-Bromo-3'-methylbenzophenone scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related benzophenone derivatives, the most probable mechanisms of action for this specific substitution pattern are histamine H3 receptor antagonism, farnesyltransferase inhibition, and P-glycoprotein inhibition. The proposed experimental framework provides a clear and logical path to systematically investigate these hypotheses, from initial target engagement to in vivo efficacy. The insights gained from these studies will be crucial for guiding the optimization of this chemical series and unlocking its full therapeutic potential.

References

-

Schlitzer, M., et al. (2002). Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 10(3), 615-620. [Link]

-

Kottke, T., et al. (2011). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Journal of Medicinal Chemistry, 54(15), 5489-5501. [Link]

-

Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]

-

Khan, I., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(55), 34699-34719. [Link]

-

de Oliveira, A. C. C., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1856. [Link]

-

Chiba, P., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273. [Link]

-

Kim, J. S., et al. (2011). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2951-2954. [Link]

-

PubChem. (n.d.). 4-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

de Oliveira, A. C. C., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1856. [Link]

-

Khan, K. M., et al. (2020). Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1594-1603. [Link]

-

Łażewska, D., & Kieć-Kononowicz, K. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 27(3), 963. [Link]

-

Schlitzer, M., et al. (2002). Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 10(3), 615-620. [Link]

-

Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

-

Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20081-20089. [Link]

-

Khan, K. M., et al. (2020). Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1594-1603. [Link]

-

Woodman, O., et al. (2006). Synthesis and structure‐activity relationships of 3′‐ and 4′‐substituted flavonols. Clinical and Experimental Pharmacology and Physiology, 33(5-6), 537-541. [Link]

-

Schlitzer, M., et al. (2000). The concept of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 1999-2002. [Link]

-

Pasanen, M., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 77. [Link]

-

Khan, I., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 36. [Link]

-

Zhang, S., et al. (2018). Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. Current Drug Metabolism, 19(12), 1033-1043. [Link]

-

PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, R., et al. (2021). Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. Analytical and Bioanalytical Chemistry, 413(15), 3987-3996. [Link]

-

Wikipedia. (2023, December 1). H3 receptor antagonist. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Singh, R., et al. (2020). Structure activity relationship of the synthesized compounds. Journal of Molecular Structure, 1202, 127278. [Link]

-

Preet, R., et al. (2012). Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). Current Cancer Drug Targets, 12(7), 772-791. [Link]

-

Bou-Salah, G., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1024-1031. [Link]

-

van der Hoeven, J. E. M., et al. (2001). Ras biochemistry and farnesyl transferase inhibitors: a literature survey. Investigational New Drugs, 19(3), 251-260. [Link]

-

Wang, B., et al. (2013). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 18(1), 856-874. [Link]

-

The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzophenone-based farnesyltransferase inhibitors with high activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-thiol farnesyltransferase inhibitors: the concept of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzophenone Sulfonamide Derivatives as Interaction Partners and Inhibitors of Human P-Glycoprotein [hslg-tech.com]

- 14. Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Asymmetric Benzophenone Core: A Technical Guide to its Discovery, Synthesis, and Application

Introduction: Defining "Asymmetry" in Benzophenones

To the modern researcher, the term "asymmetric benzophenone" carries a dual meaning that has evolved with the sophistication of synthetic chemistry. Historically, it referred simply to an unsymmetrically substituted diaryl ketone, where the two aromatic rings flanking the carbonyl group are not identical[1]. This structural feature is foundational to the vast chemical space that benzophenones occupy, particularly in medicinal chemistry.